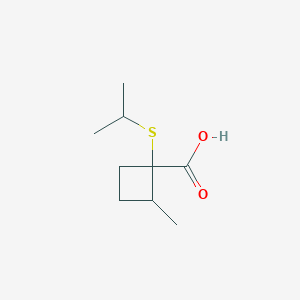

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Description

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methyl group at the 2-position and a propan-2-ylsulfanyl (isopropylthio) substituent at the 1-position, along with a carboxylic acid functional group. Cyclobutane rings are known for their strained geometry, which can influence the compound’s reactivity, stability, and intermolecular interactions.

However, insights can be extrapolated from structurally or functionally related compounds.

Properties

Molecular Formula |

C9H16O2S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

2-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)5-4-7(9)3/h6-7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

ZKKUEPCYKNZJGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C(=O)O)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization via Sulfanyl-Substituted Precursors

A common approach involves the cyclization of suitably functionalized precursors bearing sulfanyl groups. The key step is the formation of the cyclobutane ring through intramolecular reactions, often facilitated by electrophilic or radical conditions.

Mechanism : The process typically involves the activation of a sulfur-containing intermediate, such as a thionium ion, which then undergoes nucleophilic attack to form the cyclobutane ring.

-

- Catalysts : Acid catalysis (e.g., p-toluenesulfonic acid) to promote ring closure.

- Solvents : Polar aprotic solvents like dichloromethane or acetonitrile.

- Temperature : Mild heating (around 50–80°C) to facilitate cyclization without decomposing sensitive intermediates.

Formal [2+2] Cycloaddition of Alkenes and Ketenes

Another method involves a formal [2+2] cycloaddition between ketenes and alkenes, which can be achieved via:

- Generation of ketenes from acyl chlorides or carboxylic acids under dehydrating conditions.

- Reaction with 2-methyl-1-propenyl derivatives to form the cyclobutane core.

Example : Synthesis of cyclobutane derivatives via ketene cycloaddition has been documented, where the sulfanyl group is introduced post-cyclization.

Functional Group Transformations

Sulfanyl Group Introduction

The sulfanyl group (–S–) at the 1-position of the cyclobutane ring can be introduced via nucleophilic substitution or addition reactions:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol or thiolate anion.

- Reaction conditions involve the use of a base (e.g., sodium hydride) in polar aprotic solvents to promote nucleophilicity.

Carboxylic Acid Formation

The carboxylic acid functionality can be introduced through oxidation or hydrolysis:

- Oxidation of aldehyde or alcohol precursors using oxidants like potassium permanganate or chromium(VI) reagents.

- Hydrolysis of esters or acid derivatives obtained during earlier steps.

Note : The oxidation of sulfanyl groups to sulfoxides or sulfones can be performed using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid, which may be relevant for derivative synthesis.

Specific Synthetic Pathways from Literature

| Method | Description | Key Reagents & Conditions | References |

|---|---|---|---|

| A. Cycloaddition of Ketenes | Cyclobutane core formation via ketene addition | Ketene precursors, base, low temperature | |

| B. Radical Cyclization | Radical-mediated ring closure from sulfanyl precursors | Radical initiators, heat | |

| C. Nucleophilic Sulfur Substitution | Introduction of sulfanyl group onto cyclobutane ring | Thiol/thiolate, base, polar solvents | , |

| D. Oxidation of Sulfanyl to Sulfoxide/Sulfone | Post-synthesis modification for derivative synthesis | Hydrogen peroxide, m-CPBA |

Experimental Conditions and Optimization

| Parameter | Optimal Range | Impact | References |

|---|---|---|---|

| Temperature | 50–80°C | Promotes cyclization without decomposition | , |

| Solvent | Dichloromethane, acetonitrile | Solubility and reaction rate | , |

| Catalysts | Acid catalysts (p-toluenesulfonic acid) | Facilitates ring closure | , |

| Oxidants | Hydrogen peroxide, m-CPBA | Sulfanyl oxidation |

Research Discoveries and Innovations

Stereoselectivity : Asymmetric synthesis methods, including chiral auxiliaries and stereocontrolled interconversions, have been developed to obtain enantiomerically pure compounds.

Mechanistic Insights : Studies reveal that the formation of the cyclobutane ring proceeds via a concerted or stepwise pathway, depending on the reagents and conditions employed.

Functionalization Strategies : Post-cyclization modifications, such as sulfanyl oxidation and carboxylate derivatization, expand the compound's utility in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the sulfanyl group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of cyclobutane derivatives on biological systems.

Medicine: Investigating potential therapeutic applications of cyclobutane derivatives.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from analogous substances:

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Contains a propargylthio (prop-2-yn-1-ylsulfanyl) group attached to a carbonitrile.

- Key Differences: Functional Groups: The absence of a cyclobutane ring and carboxylic acid in (prop-2-yn-1-ylsulfanyl)carbonitrile distinguishes its reactivity. The carbonitrile group (-C≡N) may confer higher electrophilicity compared to carboxylic acid.

- Applications : Propargylthio compounds are often intermediates in organic synthesis, whereas cyclobutane carboxylic acids may serve as chiral building blocks in pharmaceuticals.

1-Methylcyclopentanol

- Structure: A cyclopentanol derivative with a methyl group.

- Functional Groups: The hydroxyl group in 1-methylcyclopentanol contrasts with the carboxylic acid in the target compound, leading to differences in hydrogen-bonding capacity and acidity (pKa ~10 for alcohols vs. ~4–5 for carboxylic acids). Molecular Weight: 1-Methylcyclopentanol (MW: 100.16 g/mol) is lighter than the target compound (estimated MW: ~200–220 g/mol based on structure).

Research Findings and Data Gaps

Structural and Physicochemical Properties

No experimental data (e.g., melting point, solubility, crystallographic parameters) for 2-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid are available in the provided evidence.

Limitations and Recommendations

The provided evidence lacks direct information on the target compound. Future work should prioritize:

Synthesis and Characterization : X-ray crystallography (using tools like WinGX ) to resolve its 3D structure.

Toxicological Profiling : Addressing gaps in hazard data, as seen with (prop-2-yn-1-ylsulfanyl)carbonitrile .

Biological Activity

2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, with the CAS number 1540888-66-1, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is , with a molecular weight of 188.29 g/mol. The compound features a cyclobutane ring, which contributes to its structural rigidity and potential pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1540888-66-1 |

| Molecular Formula | C9H16O2S |

| Molecular Weight | 188.29 g/mol |

| Purity | 95% |

Research indicates that compounds with similar structures may exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the sulfanyl group in 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid may enhance its interaction with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of cyclobutane derivatives often correlates with their structural features. Increased polarity or specific functional group positioning can significantly affect their efficacy. For instance, studies on related compounds suggest that optimizing these parameters could enhance the therapeutic potential of 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid .

Future Directions

Given the promising biological activities associated with similar compounds, further research is essential to:

- Investigate Specific Biological Effects : Conduct in vitro and in vivo studies to elucidate the precise mechanisms of action.

- Explore Derivative Synthesis : Utilize advanced synthetic techniques to create analogs that may exhibit improved potency or selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of cyclobutane derivatives. A validated approach includes:

- Cyclopropanation/Cyclobutanation : Use of strained ring precursors (e.g., methylenecyclobutane derivatives) with sulfur nucleophiles like propan-2-ylthiol under controlled conditions .

- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of nitriles or carbonation reactions under high-pressure CO₂ with base catalysis .

- Protection/Deprotection : Temporary protection of reactive groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during synthesis .

Key tools include NMR and HR-MS for intermediate validation .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the cyclobutane ring .

- NMR Spectroscopy : Use H-H COSY and NOESY to confirm stereochemistry and spatial proximity of substituents .

- Chiral HPLC : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate stereochemical assignments .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to potential hydrolysis of the thioether group .

- Thermal Stability : Avoid temperatures >100°C; DSC/TGA analysis can identify decomposition thresholds .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation of the cyclobutane ring .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic behavior of this compound in solution?

Methodological Answer:

- Local Composition Models : Apply the Wilson or Non-Random Two-Liquid (NRTL) equations to predict activity coefficients in mixed solvents, accounting for hydrogen bonding between the carboxylic acid and polar solvents .

- COSMO-RS : Simulate solvation free energy and partition coefficients (logP) to optimize solvent selection for crystallization .

- MD Simulations : Track conformational flexibility of the cyclobutane ring in aqueous vs. nonpolar environments to explain solubility discrepancies .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays) to distinguish direct target engagement vs. off-target effects .

- Metabolite Profiling : Use LC-MS to identify hydrolyzed or oxidized derivatives that may contribute to divergent bioactivity .

- Proteomic Pull-Down : Confirm target binding specificity in native cellular lysates to validate in vitro findings .

Q. What are the challenges in achieving enantioselective synthesis of this cyclobutane derivative?

Methodological Answer:

- Catalyst Design : Develop chiral ligands (e.g., BINAP or salen complexes) for asymmetric cyclopropanation or thiol-ene reactions .

- Ring Strain Management : Optimize reaction kinetics to prevent racemization during ring-opening/closure steps .

- Stereochemical Analysis : Combine VCD (vibrational circular dichroism) and ECD (electronic CD) to detect minor enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.